

Propanil chemical structure and physical properties

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Compound of Interest

Compound Name: Propanil

Cat. No.: B472794

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An In-depth Technical Guide on the Chemical Structure and Physical Properties of **Propanil**

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a highly effective and widely used contact herbicide belonging to the anilide class.^{[1][2]} First introduced in 1960, it is primarily utilized for post-emergence control of a broad spectrum of grass and broad-leaved weeds in various agricultural settings, most notably in rice, potato, and wheat cultivation.^{[2][3][4]} Its mode of action involves the inhibition of photosynthesis and CO₂ fixation in susceptible weed species. This technical guide provides a comprehensive overview of the chemical structure and key physical properties of **propanil**, intended for researchers, scientists, and professionals in drug and pesticide development.

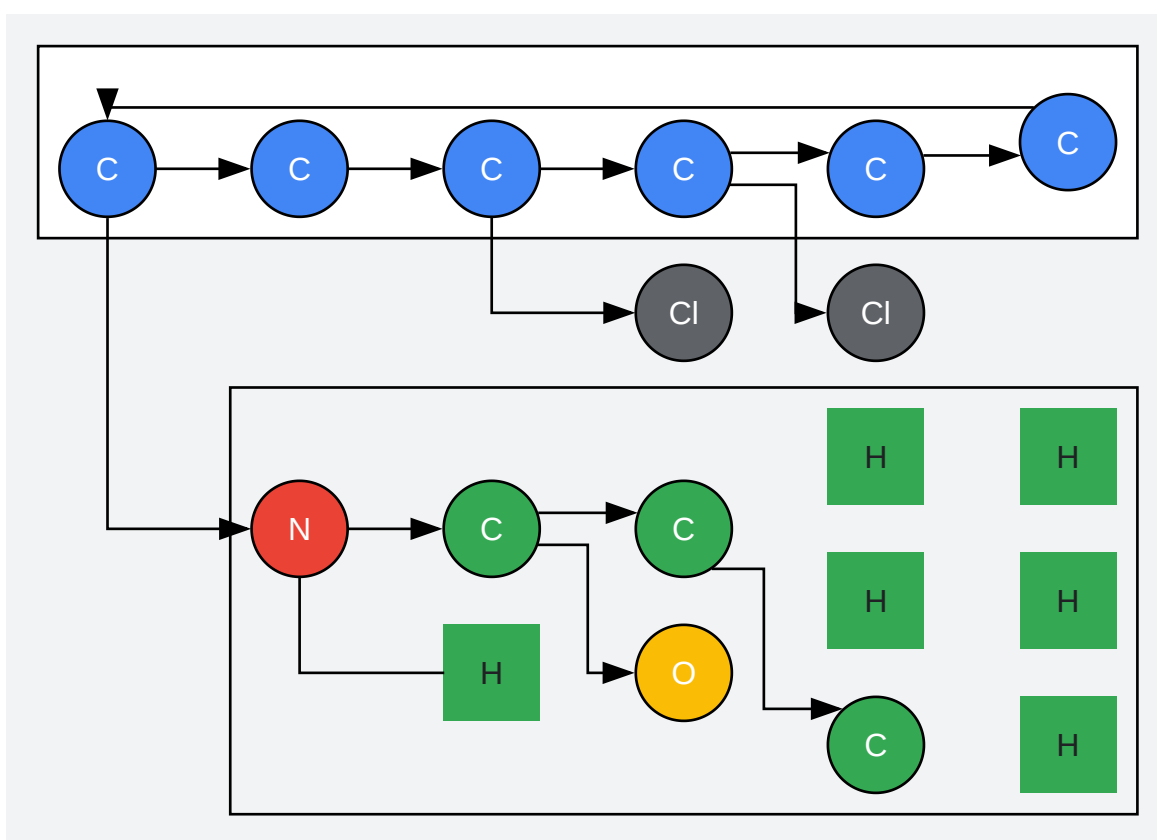
Chemical Structure and Identification

The chemical identity of **propanil** is defined by its molecular structure, which consists of a 3,4-dichloroaniline group bonded to a propanamide moiety. This structure is fundamental to its herbicidal activity.

Key chemical identifiers for **propanil** are summarized below:

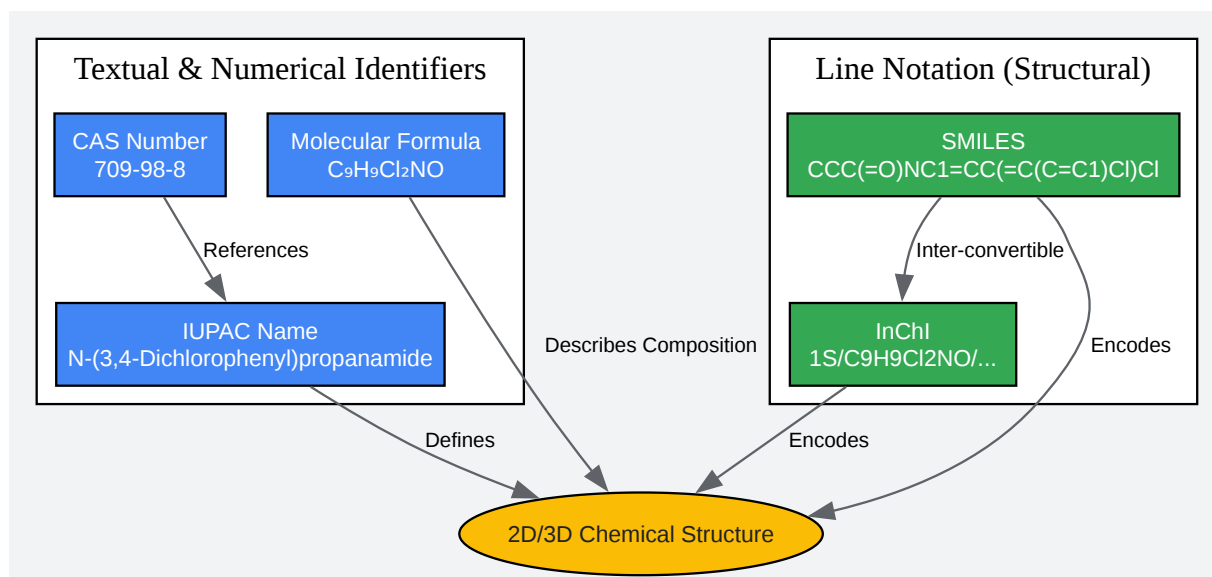
- Preferred IUPAC Name: N-(3,4-Dichlorophenyl)propanamide
- CAS Number: 709-98-8

- Molecular Formula: C₉H₉Cl₂NO
- Molecular Weight: 218.08 g/mol
- SMILES (Simplified Molecular Input Line Entry System): CCC(=O)NC1=CC(=C(C=C1)Cl)Cl
- InChI (International Chemical Identifier): InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
- InChIKey: LFULEKSKNZEWOE-UHFFFAOYSA-N



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Figure 1: Chemical Structure of **Propanil** (N-(3,4-Dichlorophenyl)propanamide)



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Figure 2: Logical Relationship of **Propanil** Chemical Identifiers

Physical and Chemical Properties

The physical properties of **propanil** are critical for its formulation, application, environmental fate, and toxicological assessment. **Propanil** is typically a colorless to brown crystalline solid in its pure form. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Propanil**

Property	Value	Conditions
Physical State	White to brown crystalline solid	Standard Temperature and Pressure
Melting Point	91 - 93 °C	-
Boiling Point	369.9 ± 32.0 °C	Predicted
Density	1.25 g/cm ³	-
Water Solubility	130 - 225 mg/L	20-25 °C
Solubility in Organic Solvents	Isopropanol: >200 g/L Dichloromethane: >200 g/L Toluene: 50-100 g/L Hexane: <1 g/L	20 °C
Vapor Pressure	9.08 x 10 ⁻⁷ mm Hg	25 °C
Octanol-Water Partition Coefficient (Log P)	3.07 - 3.1	-
pKa	13.58 ± 0.70	Predicted
Flash Point	100 °C	-

Data sourced from

Experimental Protocols

The determination of the physical properties of chemical substances like **propanil** follows standardized and internationally recognized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are widely used in regulatory safety testing.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, finely powdered sample of the substance. A common laboratory method involves using a capillary tube packed with the sample, which is

attached to a thermometer and heated in a controlled liquid bath (e.g., paraffin oil) or a metal block apparatus. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For high-purity substances, this range is typically narrow. Differential Scanning Calorimetry (DSC) is another advanced method that can be used, measuring the heat flow to the sample as a function of temperature.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For organic compounds, this can be determined using methods like simple distillation, where the liquid is heated and the temperature of the vapor is measured as it condenses. A common micro-method involves placing a small amount of the liquid in a fusion tube with an inverted, sealed capillary tube. The setup is heated, and the boiling point is identified as the temperature at which a rapid and continuous stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.

Water Solubility (OECD Guideline 105)

Water solubility is typically determined using the column elution method or the flask-shaking method. In the flask-shaking method, a surplus of the chemical is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then measured after separating the undissolved solid, often by centrifugation and filtration. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) are used for quantification.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. For pesticides with low volatility, methods like the gas saturation (or transpiration) method or the Knudsen effusion method are employed. In the Knudsen effusion method, the substance is placed in a cell with a small orifice. Under vacuum and at a constant temperature, the rate of mass loss due to effusion is measured. The vapor pressure can be calculated from this rate using the Knudsen equation. These experimental measurements are crucial as estimated values may vary significantly.

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References

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